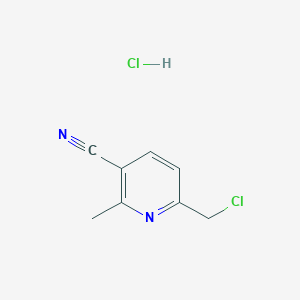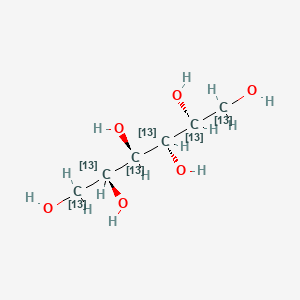
D-Glucitol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol-13C6: is a carbon-13 labeled form of D-Glucitol, also known as D-Sorbitol. This compound is a sugar alcohol derived from glucose and is commonly used as a low-calorie sweetener. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucitol-13C6 is typically synthesized through the isotopic labeling of D-Glucitol. The process involves the incorporation of carbon-13 isotopes into the glucose molecule, which is then reduced to form this compound. This can be achieved through chemical synthesis and isotopic exchange techniques in a laboratory setting .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis where glucose is hydrogenated in the presence of a catalyst to produce D-Glucitol. The isotopic labeling is then introduced through specialized chemical processes to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-Glucaric acid.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: D-Glucaric acid.
Reduction: Other sugar alcohols like mannitol.
Substitution: Acetylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucitol-13C6 is used as a tracer in metabolic studies to track the conversion and utilization of glucose in various biochemical pathways .
Biology: In biological research, it is used to study carbohydrate metabolism and to investigate the role of glucose in cellular processes .
Medicine: this compound is employed in medical research to understand glucose metabolism in diabetic patients and to develop new treatments for metabolic disorders .
Industry: In the industrial sector, it is used in the production of low-calorie sweeteners and as a stabilizer in various food products .
Wirkmechanismus
The mechanism of action of D-Glucitol-13C6 involves its metabolism in the body, where it is converted into glucose and other metabolites. The carbon-13 labeling allows researchers to trace its metabolic pathways and understand its role in various biochemical processes. The molecular targets include enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
D-Mannitol: Another sugar alcohol used as a sweetener and in medical applications.
D-Xylitol: A sugar alcohol derived from xylose, commonly used in dental care products.
D-Lactitol: Derived from lactose, used as a low-calorie sweetener.
Uniqueness: D-Glucitol-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. This isotopic labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-RECRUNKLSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C@@H]([13C@H]([13C@H]([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


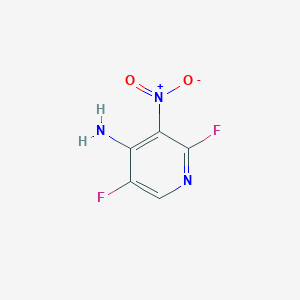
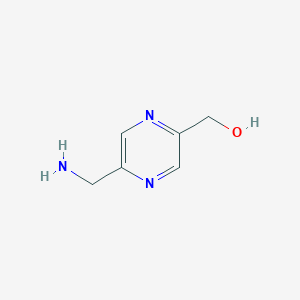
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
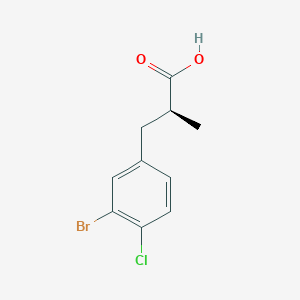
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
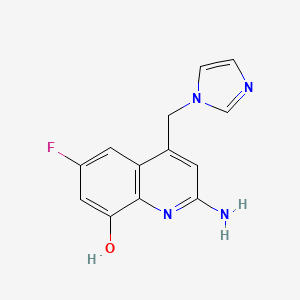
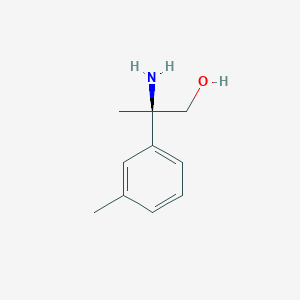
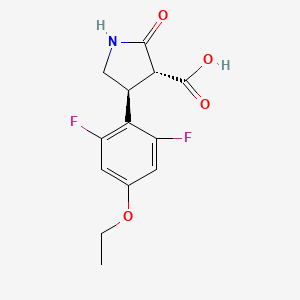
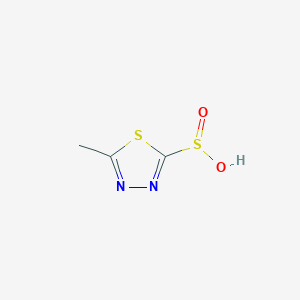
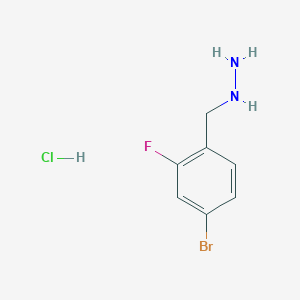
![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)
